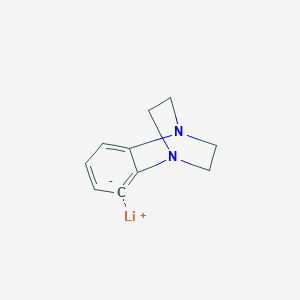
Lithium 2,3-dihydro-1,4-ethanoquinoxalin-5-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a chemical compound with the following structural formula:
- It contains a 5,6-dihydro-1,4-dithiin moiety and is used as a homologating agent in organic synthesis.
- The compound has two double bonds masked by dithiodimethylene bridges, which can be selectively removed to yield E,E- or Z,Z-configured divinylcarbinol.
- These divinylcarbinol derivatives can be further functionalized for constructing more complex organic systems .
Lithium 2,3-dihydro-1,4-ethanoquinoxalin-5-ide: Li(C8H7N2)
.Méthodes De Préparation
Synthetic Routes: Lithium 2,3-dihydro-1,4-ethanoquinoxalin-5-ide can be synthesized using organolithium chemistry.
Reaction Conditions: Specific synthetic procedures are not provided in the available literature, but organolithium reagents are commonly used for its preparation.
Industrial Production: Information on industrial-scale production methods is limited.
Analyse Des Réactions Chimiques
Reactivity: The compound’s reactivity arises from the negatively polarized carbon–lithium bond.
Common Reagents: Organolithium compounds are versatile reagents for forming carbon–carbon bonds.
Major Products: Upon selective removal of the dithiodimethylene bridges, divinylcarbinol derivatives are obtained.
Applications De Recherche Scientifique
Chemistry: Lithium 2,3-dihydro-1,4-ethanoquinoxalin-5-ide serves as a building block for organic synthesis.
Biology and Medicine: Its applications in these fields are not explicitly documented.
Industry: Industrial applications remain unspecified.
Mécanisme D'action
- Detailed information on the compound’s mechanism of action is not readily available. Further research is needed to elucidate its effects.
Comparaison Avec Des Composés Similaires
- Unfortunately, specific similar compounds are not mentioned in the available literature.
Propriétés
Numéro CAS |
135309-49-8 |
|---|---|
Formule moléculaire |
C10H11LiN2 |
Poids moléculaire |
166.2 g/mol |
InChI |
InChI=1S/C10H11N2.Li/c1-2-4-10-9(3-1)11-5-7-12(10)8-6-11;/h1-3H,5-8H2;/q-1;+1 |
Clé InChI |
MUZFRCPIGXFHHW-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1CN2CCN1C3=CC=C[C-]=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


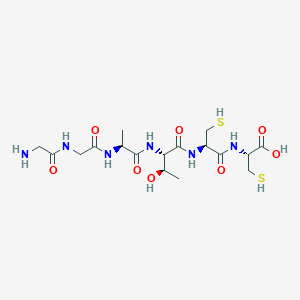
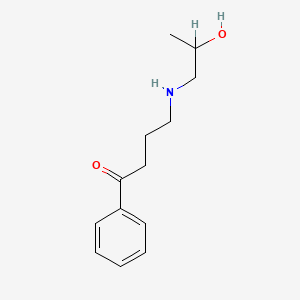
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
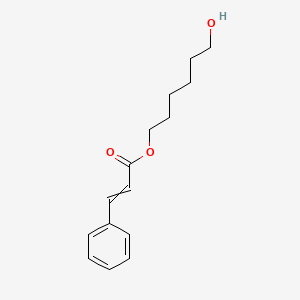
![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)
![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)

![1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol](/img/structure/B14275437.png)
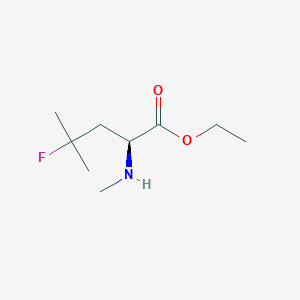

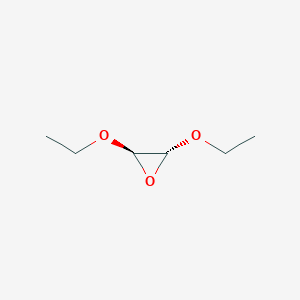
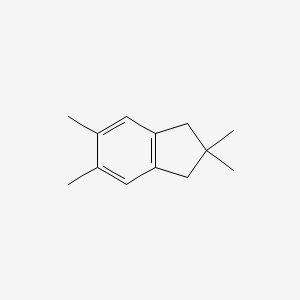
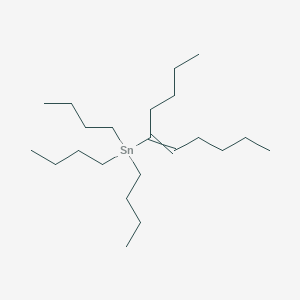
![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)
